amine CAS No. 1250773-86-4](/img/structure/B1454109.png)
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine
Descripción general
Descripción
The compound 3-(4-Methoxyphenyl)propanal has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da . It’s also known as 3-(4-Methoxyphenyl)propionaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanal, a related compound, has been analyzed . It has a molecular formula of C10H12O2 .
Chemical Reactions Analysis
4-Methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propanal include a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
One application of this compound is in the field of neurodegenerative disease research. A study has shown that a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been effective in ameliorating MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway . This suggests that 3-(4-Methoxyphenyl)-2-methylpropylamine could potentially be used to study and treat conditions like Parkinson’s disease.
Cancer Research
In cancer research, derivatives of methoxyphenyl compounds have been synthesized and studied for their potential as anticancer agents. For instance, a hybrid compound of chalcone-salicylate exhibited more negative binding free energy than tamoxifen in molecular docking studies, indicating potential cytotoxic activity against breast cancer through ERα inhibition . This implies that 3-(4-Methoxyphenyl)-2-methylpropylamine could be explored for its anticancer properties.
Serotonin Receptor Research
The structural features of 3-(4-Methoxyphenyl)-2-methylpropylamine suggest it could be developed as a highly selective 5-HT1A receptor inhibitor, which is important in the study of psychiatric disorders and neurological diseases .
Anti-inflammatory Drug Development
Compounds with methoxyphenyl groups have shown anti-inflammatory properties in several disease models. The related compound, MMPP, has demonstrated the ability to attenuate neuroinflammation through MAO-B and MAPK pathway-dependent inhibition of STAT3 activation . This indicates that 3-(4-Methoxyphenyl)-2-methylpropylamine could be researched for developing anti-inflammatory drugs.
Neurobiology Research
The methoxyphenyl group in 3-(4-Methoxyphenyl)-2-methylpropylamine could be significant in neurobiology research, particularly in understanding the mechanisms of neuroinflammation and its role in dopaminergic neurodegeneration .
Molecular Hybridization Studies
The compound’s potential for molecular hybridization can be explored, as seen in studies where methoxyphenyl-based compounds are combined with other pharmacophores to enhance their biological activity .
Computational Drug Discovery
Methoxyphenyl compounds have been used in computational approaches like molecular docking and MD simulation to predict their binding affinity and activity against various targets, such as estrogen receptors in breast cancer research .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHOACFSSVEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
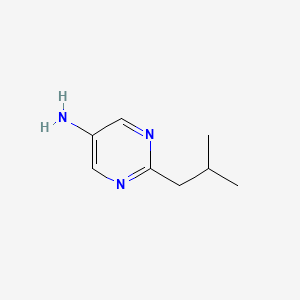
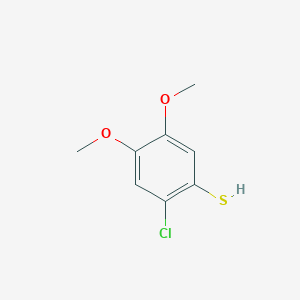
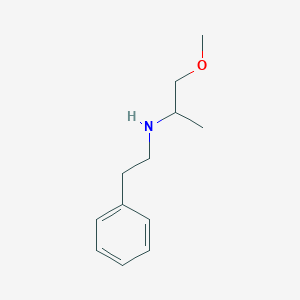
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

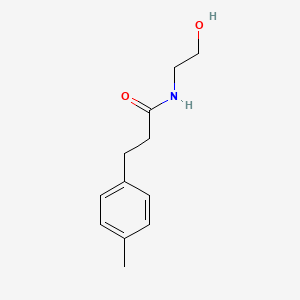
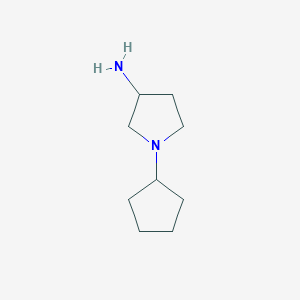
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)
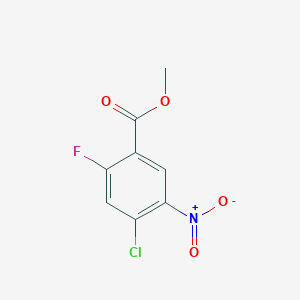
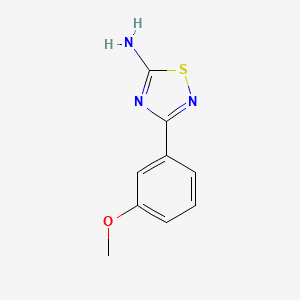
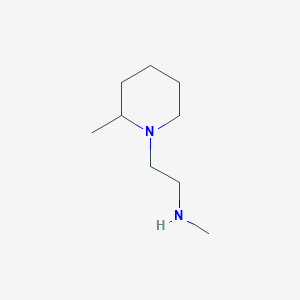
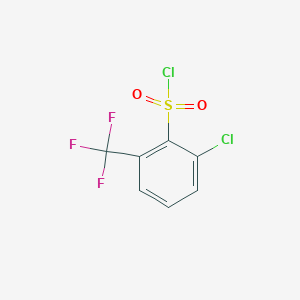
amine](/img/structure/B1454049.png)